molecular formula C17H14F3N5 B5801567 N-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N'-(2-NAPHTHYL)GUANIDINE

N-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N'-(2-NAPHTHYL)GUANIDINE

Cat. No.: B5801567
M. Wt: 345.32 g/mol
InChI Key: DRBWNOOKWQXRBW-UHFFFAOYSA-N
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Description

N-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N’-(2-NAPHTHYL)GUANIDINE: is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with methyl and trifluoromethyl groups, and a naphthyl group attached to a guanidine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]-1-naphthalen-2-ylguanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N5/c1-10-8-14(17(18,19)20)24-16(22-10)25-15(21)23-13-7-6-11-4-2-3-5-12(11)9-13/h2-9H,1H3,(H3,21,22,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRBWNOOKWQXRBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)NC2=CC3=CC=CC=C3C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC3=CC=CC=C3C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N’-(2-NAPHTHYL)GUANIDINE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors, such as 4-methyl-6-(trifluoromethyl)-2-pyrimidinamine and a suitable aldehyde or ketone.

    Introduction of the Guanidine Moiety: The guanidine group is introduced by reacting the pyrimidine intermediate with a guanidine derivative, such as 2-naphthylguanidine, under controlled conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of solvents, catalysts, and reaction conditions to ensure scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N’-(2-NAPHTHYL)GUANIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrimidine or naphthyl rings are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N’-(2-NAPHTHYL)GUANIDINE has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N’-(2-NAPHTHYL)GUANIDINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Affecting Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

N-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N’-(2-NAPHTHYL)GUANIDINE can be compared with other similar compounds, such as:

    N-[4-HYDROXY-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N’-(4-METHOXYPHENYL)GUANIDINE: This compound has a hydroxyl group on the pyrimidine ring and a methoxyphenyl group instead of a naphthyl group.

    N-(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)-N’-(3-TRIFLUOROMETHYLPHENYL)GUANIDINE: This compound features a hydroxyl group on the pyrimidine ring and a trifluoromethylphenyl group.

    N-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N’-(4-PHENOXYPHENYL)GUANIDINE: This compound has a phenoxyphenyl group instead of a naphthyl group.

These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities.

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